

An In-depth Technical Guide on the Thermodynamic Properties of 2-Isopropylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isopropylpyridine**

Cat. No.: **B1293918**

[Get Quote](#)

Disclaimer: Experimental thermodynamic data for **2-Isopropylpyridine** is limited in the readily available scientific literature. This guide summarizes the available physical properties and provides thermodynamic data for the parent compound, pyridine, for comparative purposes. The experimental protocols described are general methods applicable to organic liquids and should be adapted and validated for **2-Isopropylpyridine**.

Introduction

2-Isopropylpyridine is a heterocyclic organic compound with a pyridine ring substituted with an isopropyl group at the second position. It is a colorless liquid with applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and the development of new applications. This technical guide aims to provide a comprehensive overview of the known thermodynamic and physical properties of **2-Isopropylpyridine**, alongside detailed experimental protocols for their determination.

Physical and Thermodynamic Properties

Quantitative data for **2-Isopropylpyridine** is sparse. The following tables summarize the available physical properties for **2-Isopropylpyridine** and the experimental thermodynamic properties of pyridine for reference.

Table 1: Physical Properties of 2-Isopropylpyridine

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ N	[1]
Molecular Weight	121.18 g/mol	[1]
Boiling Point	159.8 - 160 °C at 760 mmHg	[2][3]
Melting Point	-141 °C	[2]
Density	0.912 g/cm ³	[2]
Refractive Index	1.492	[2]
Flash Point	23.2 °C	[2]
Vapor Pressure	3.2 mmHg at 25 °C	[2]

Table 2: Experimental Thermodynamic Properties of Pyridine (for comparative purposes)

Property	Value	Conditions	Reference(s)
Enthalpy of Formation (Liquid)			
$\Delta_f H^\circ$	100.4 kJ/mol	298.15 K	[4]
Heat Capacity (Liquid)			
C_p	132.72 J/mol·K	298.15 K	[4]
Entropy (Liquid)			
S°	177.8 J/mol·K	298.15 K	[5]
Enthalpy of Vaporization			
$\Delta_{\text{vap}} H$	40.2 kJ/mol	298.15 K	[6]
Enthalpy of Fusion			
$\Delta_{\text{fus}} H$	8.28 kJ/mol	231.5 K	[6]
Enthalpy of Combustion (Liquid)			
$\Delta_c H^\circ$	-2781.9 kJ/mol	298.15 K	[7]

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality thermodynamic data. The following are generalized protocols for determining key properties, which can be adapted for **2-Isopropylpyridine**.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion can be determined using a static bomb calorimeter.

Apparatus:

- Static bomb calorimeter
- Oxygen cylinder with pressure regulator
- Pellet press
- Crucible (platinum or stainless steel)
- Fuse wire (e.g., platinum or nickel-chromium)
- Calibrated thermometer or temperature sensor
- Balance (accurate to ± 0.0001 g)

Procedure:

- A known mass of the **2-Isopropylpyridine** sample is placed in the crucible.
- A fuse wire of known mass and heat of combustion is connected to the electrodes, with the wire in contact with the sample.
- The bomb is assembled and purged with oxygen, then filled with oxygen to a pressure of approximately 30 atm.
- The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.
- The initial temperature is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals until a constant temperature is reached.
- The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion.

- The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
- The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any acid formation.

[Click to download full resolution via product page](#)

Experimental Workflow for Bomb Calorimetry

Determination of Heat Capacity using Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Apparatus:

- Adiabatic calorimeter with a sample cell
- Heater for the sample cell
- Calibrated temperature sensors (e.g., platinum resistance thermometers)
- Adiabatic shield with temperature control
- Vacuum system

Procedure:

- A known mass of the **2-Isopropylpyridine** sample is sealed in the sample cell.

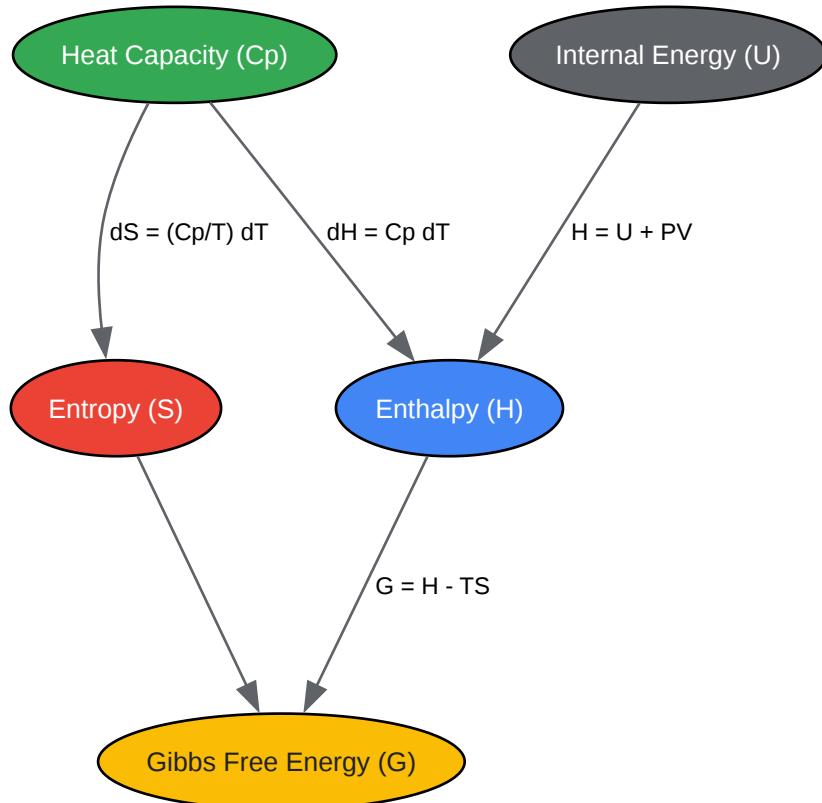
- The cell is placed in the adiabatic calorimeter, and the system is evacuated.
- The temperature of the adiabatic shield is controlled to match the temperature of the sample cell, minimizing heat exchange with the surroundings.
- A known amount of electrical energy is supplied to the heater in the sample cell, causing a small increase in temperature.
- The temperature of the sample cell is monitored until it reaches a new equilibrium.
- The heat capacity of the sample is calculated from the energy input and the measured temperature rise.
- This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Determination of Enthalpy of Vaporization using a Calvet-type Microcalorimeter

A Calvet-type differential heat flux microcalorimeter can be used to measure the enthalpy of vaporization.

Apparatus:

- Calvet-type microcalorimeter
- Effusion cell
- Vacuum system
- Temperature controller


Procedure:

- A small, known mass of the **2-Isopropylpyridine** sample is placed in the effusion cell.
- The effusion cell is placed in the measurement cell of the microcalorimeter, and an empty effusion cell is placed in the reference cell.

- The system is evacuated to a high vacuum.
- The temperature of the calorimeter is set and maintained at a constant value.
- The heat flow associated with the isothermal vaporization of the sample through the effusion orifice is measured.
- The mass of the vaporized sample is determined by weighing the effusion cell before and after the experiment.
- The molar enthalpy of vaporization is calculated from the measured heat flow and the amount of vaporized substance.

Interrelation of Thermodynamic Properties

The various thermodynamic properties are interconnected through fundamental thermodynamic relationships. Understanding these relationships is crucial for data validation and for calculating properties that are difficult to measure directly.

[Click to download full resolution via product page](#)

Fundamental Thermodynamic Relationships

Conclusion

This technical guide has summarized the currently available physical property data for **2-Isopropylpyridine** and provided a comparative overview of the thermodynamic properties of its parent compound, pyridine. Due to the scarcity of experimental data for **2-Isopropylpyridine**, the provided experimental protocols offer a roadmap for researchers to determine these crucial parameters. The acquisition of accurate thermodynamic data for **2-Isopropylpyridine** will be invaluable for its application in chemical synthesis, process optimization, and safety engineering within the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-ISOPROPYL PYRIDINE CAS#: 644-98-4 [m.chemicalbook.com]
- 4. Pyridine [webbook.nist.gov]
- 5. Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500^{sup} 0/K; a revised vibrational assignment (Conference) | OSTI.GOV [osti.gov]
- 6. Pyridine [webbook.nist.gov]
- 7. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of 2-Isopropylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293918#thermodynamic-properties-of-2-isopropylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com